3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, hydroxy, and thiophene groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe thiophene moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the halogen atoms could yield a variety of substituted derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide: Similar structure but with a different alkyl chain length.
Thiophene derivatives: Compounds like suprofen and articaine, which have different substituents on the thiophene ring.
Uniqueness
3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMCHMAQZBNAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(C2=CSC=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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